N-1 Nicotinoyl Structural Differentiation: Molecular Weight and Topological Polar Surface Area Comparison with the Parent Sulfonamide (CAS 53257-02-6)
The target compound carries an N-1 nicotinoyl (pyridine-3-carbonyl) substituent that is absent in the most commonly catalogued analog, N,N-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide (CAS 53257-02-6). This substituent increases molecular weight from 304.36 g/mol to 409.46 g/mol (a difference of +105.1 g/mol, or approximately +34.5%) and introduces one additional pyridine nitrogen, altering hydrogen-bond acceptor count and topological polar surface area. The nicotinoyl group is known from independent nuclear receptor modulator patent literature to engage the RORγ ligand-binding domain via π-stacking interactions with aromatic residues [1]. This N-1 substitution defines the compound as a distinct chemical entity under IUPAC nomenclature rules: N,N-diethyl-2-oxo-1-(pyridine-3-carbonyl)benzo[cd]indole-6-sulfonamide versus N,N-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide for CAS 53257-02-6 .
| Evidence Dimension | Molecular weight and structural differentiation |
|---|---|
| Target Compound Data | MW 409.46 g/mol; formula C21H21N3O4S; contains N-1 nicotinoyl group |
| Comparator Or Baseline | CAS 53257-02-6: MW 304.36 g/mol; formula C15H16N2O3S; no N-1 substitution |
| Quantified Difference | ΔMW = +105.1 g/mol (+34.5%); presence of pyridine-3-carbonyl group vs. none |
| Conditions | Calculated from molecular formula; structural identity confirmed by InChI key WNPYGFBILUSOAV-UHFFFAOYSA-N |
Why This Matters
The 34.5% mass difference and additional pyridine ring preclude analytical interchangeability; procurement of CAS 53257-02-6 as a surrogate for CAS 881476-43-3 would introduce a structurally distinct compound into any assay or synthesis protocol.
- [1] WO2011115892A1 – Modulators of the retinoic acid receptor-related orphan receptors. Discloses nicotinoyl-bearing modulators with ROR binding activity. View Source
